Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)
CAS No.:
Cat. No.: VC19344693
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate |
| Standard InChI | InChI=1S/C19H17N3O4/c1-2-26-19(25)21-20-16(13-8-4-3-5-9-13)12-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11H,2,12H2,1H3,(H,21,25) |
| Standard InChI Key | FDPLTUBPWFJHIO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition
The compound’s IUPAC name, ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate, reflects its three-dimensional complexity. Key structural components include:
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A hydrazinecarboxylic acid backbone modified as an ethyl ester.
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A phenyl group attached to an ethylidene moiety.
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An isoindole-1,3-dione (phthalimide) ring system linked via a nitrogen atom.
The presence of these groups confers distinct electronic and steric properties, which influence reactivity. For instance, the phthalimide group is known for its electron-withdrawing effects, while the phenyl ring may participate in π-π stacking interactions.
Table 1: Molecular Properties of Hydrazinecarboxylic Acid, [2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, Ethyl Ester (9CI)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | Ethyl N-[[2-(1,3-dioxoisoindol-2-yl)-1-phenylethylidene]amino]carbamate |
| Canonical SMILES | CCOC(=O)NN=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
| InChI Key | FDPLTUBPWFJHIO-UHFFFAOYSA-N |
| PubChem CID | 2747163 |
Synthesis and Reactivity
Hypothetical Synthesis Pathways
The compound’s synthesis likely involves multi-step reactions, building on established methods for hydrazinecarboxylic acid derivatives. A plausible route may include:
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Formation of the phthalimide-ethylidene intermediate: Condensation of phthalic anhydride with a phenethylamine derivative under acidic conditions.
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Hydrazinecarboxylation: Reaction with ethyl chloroformate in the presence of hydrazine to introduce the carbamate-hydrazone functionality.
Such pathways align with synthetic strategies for analogous compounds, where sequential nucleophilic substitutions and condensations are employed.
Reactivity Profile
The compound’s reactivity is anticipated to center on its:
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Hydrazone moiety: Susceptible to hydrolysis under acidic or basic conditions, yielding hydrazine and carbonyl byproducts.
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Carbamate group: Potential for transesterification or nucleophilic displacement reactions.
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Aromatic systems: Electrophilic substitution at the phenyl ring or phthalimide nitrogen.
These reactive sites position the compound as a versatile intermediate for generating heterocycles or coordinating metal ions in catalysis.
| Compound Class | Biological Activity | Mechanism of Action |
|---|---|---|
| Arylhydrazones | Anticancer (IC: 5–20 μM) | Topoisomerase II inhibition |
| Phthalimide-hydrazones | Anti-inflammatory (IC: 10 μM) | COX-2 downregulation |
| Carbamate derivatives | Antimicrobial (MIC: 2–8 μg/mL) | Cell wall synthesis disruption |
Materials Science Applications
The compound’s conjugated system and rigid structure may lend itself to:
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Organic semiconductors: Charge transport layers in photovoltaic devices.
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Coordination polymers: Ligands for metal-organic frameworks (MOFs) with gas storage capabilities.
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